Oral Bioavailability Quantification: 39.75% F in Mice vs. Niclosamide Baseline
SARS-CoV-2-IN-38 exhibits a quantifiable oral bioavailability of 39.75% in mice, a key differentiator from the parent compound niclosamide, which is reported to have only ~10% oral bioavailability in rats [1]. This represents a ~4-fold improvement in systemic exposure, critical for achieving pharmacologically relevant plasma concentrations in animal models of SARS-CoV-2 infection [2]. No other niclosamide analog in the same series (e.g., SARS-CoV-2-IN-13, -14) has a publicly reported oral F% value, making this a unique, numerically defined selection criterion.
| Evidence Dimension | Oral Bioavailability (F%) |
|---|---|
| Target Compound Data | 39.75% |
| Comparator Or Baseline | Niclosamide: ~10% (in rats) |
| Quantified Difference | +29.75% absolute increase (approx. 4-fold relative improvement) |
| Conditions | Murine model (mice) for target compound; rat model for comparator. |
Why This Matters
This numerical advantage directly translates to higher and more predictable systemic drug levels in vivo, reducing the risk of false-negative results in animal efficacy studies due to suboptimal exposure.
- [1] Li R, et al. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Eur J Med Chem. 2023 May 5;253:115320. View Source
- [2] Chang YW, Yeh TK, Lin KT, et al. Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. J Food Drug Anal. 2020;14(4):329-333. View Source
